8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is a chemical compound with the molecular formula C9H9BrOS It belongs to the class of benzoxathiepines, which are heterocyclic compounds containing a benzene ring fused to an oxathiepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-bromoaniline with sulfur and an oxidizing agent to form the oxathiepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated benzoxathiepine.
Substitution: Azido, cyano derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine: Similar structure with additional chlorine and fluorine substituents.
8-Bromo-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione: Contains a different heterocyclic ring system with a sulfone group.
Uniqueness
8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is unique due to its specific bromine substituent and the oxathiepine ring system.
Eigenschaften
Molekularformel |
C9H9BrOS |
---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
8-bromo-3,5-dihydro-2H-4,1-benzoxathiepine |
InChI |
InChI=1S/C9H9BrOS/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
SEYZDLJVLDLDIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(CO1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.